molecular formula C6H12N4 B12676492 5-(1,1-Dimethylpropyl)-5H-tetrazole CAS No. 86842-35-5

5-(1,1-Dimethylpropyl)-5H-tetrazole

Cat. No.: B12676492
CAS No.: 86842-35-5
M. Wt: 140.19 g/mol
InChI Key: FGCGZUFQSOYAJG-UHFFFAOYSA-N
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Description

5-(1,1-Dimethylpropyl)-5H-tetrazole is an organic compound belonging to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dimethylpropyl)-5H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 1,1-dimethylpropyl azide with cyanogen chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride, and requires careful temperature control to ensure the formation of the desired tetrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dimethylpropyl)-5H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Tetrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted tetrazoles with various functional groups.

Scientific Research Applications

5-(1,1-Dimethylpropyl)-5H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethylpropyl)-5H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain natural compounds. This property makes it a valuable tool in drug design, where it can interact with enzymes, receptors, and other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-5H-tetrazole: Similar structure but with a phenyl group instead of a 1,1-dimethylpropyl group.

    5-Methyl-5H-tetrazole: Contains a methyl group attached to the tetrazole ring.

    5-Ethyl-5H-tetrazole: Features an ethyl group on the tetrazole ring.

Uniqueness

5-(1,1-Dimethylpropyl)-5H-tetrazole is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

86842-35-5

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

5-(2-methylbutan-2-yl)-2H-tetrazole

InChI

InChI=1S/C6H12N4/c1-4-6(2,3)5-7-9-10-8-5/h4H2,1-3H3,(H,7,8,9,10)

InChI Key

FGCGZUFQSOYAJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NNN=N1

Origin of Product

United States

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